molecular formula C20H30N2O3S B2379393 N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide CAS No. 941955-91-5

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide

Cat. No.: B2379393
CAS No.: 941955-91-5
M. Wt: 378.53
InChI Key: APVTUXFQHGCTRQ-UHFFFAOYSA-N
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Description

N-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide is a chemical compound offered for research purposes. It belongs to a class of compounds featuring a tetrahydroquinolinone core substituted with a sulfonamide group. This structural motif is of significant interest in medicinal chemistry, particularly in the development of novel therapeutics. Compounds with this core structure are frequently investigated for their potential to degrade mutant BRAF, a serine/threonine protein kinase that plays a critical role in the MAPK signaling pathway . BRAF is mutated in approximately 8% of all human cancers, including a high percentage of melanomas and thyroid cancers, making it a prominent target in oncology research . The specific isopentyl and cyclohexanesulfonamide substitutions on the core scaffold are designed to modulate the compound's properties for targeted protein degradation or inhibition. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers working on targeted protein degradation or the development of inhibitors for kinase-driven cancers may find this compound valuable for their investigations.

Properties

IUPAC Name

N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]cyclohexanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3S/c1-15(2)12-13-22-19-10-9-17(14-16(19)8-11-20(22)23)21-26(24,25)18-6-4-3-5-7-18/h9-10,14-15,18,21H,3-8,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVTUXFQHGCTRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with a ketone in the presence of a base.

    Introduction of the Isopentyl Group: The isopentyl group can be introduced via alkylation using an appropriate alkyl halide and a strong base.

    Cyclohexanesulfonamide Formation: The final step involves the sulfonation of the quinoline derivative with cyclohexanesulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxide derivatives, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.

    Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biological Studies: The compound is investigated for its potential antimicrobial, antiviral, and anticancer activities.

Mechanism of Action

The mechanism of action of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide involves its interaction with specific molecular targets. The quinoline core is known to bind to various enzymes and receptors, modulating their activity. This can lead to inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a broader class of tetrahydroquinoline derivatives. Below is a comparative analysis of its structural and hypothesized functional properties against similar molecules.

Table 1: Structural Comparison of Tetrahydroquinoline Derivatives

Compound Name Core Structure Substituents at Key Positions Molecular Weight Key Functional Groups
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide (Target Compound) Tetrahydroquinoline 1: Isopentyl; 6: Cyclohexanesulfonamide ~407.5 (calc.) Sulfonamide, Ketone, Branched Alkyl
N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide Tetrahydroquinoline 6: Thiazol-oxazole-carboxamide ~383.4 (calc.) Carboxamide, Thiazole, Oxazole
(R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide Tetrahydroquinoline fused with tetrahydroisoquinoline 6: Tetrahydroisoquinoline; 1: Methyl 363.45 Propionamide, Fused Ring System

Key Observations :

Substituent Diversity: The target compound’s cyclohexanesulfonamide group distinguishes it from analogs like the thiazol-oxazole-carboxamide derivative and the propionamide-tetrahydroisoquinoline hybrid . Sulfonamides are typically more acidic (pKa ~10–11) than carboxamides (pKa ~15–17), which could enhance solubility in physiological environments.

Biological Implications: The thiazol-oxazole-carboxamide analog contains heterocyclic rings (thiazole and oxazole) known for antimicrobial activity, suggesting possible divergent therapeutic applications compared to the target compound. The propionamide-tetrahydroisoquinoline hybrid features a fused ring system, which may enhance rigidity and target selectivity but reduce metabolic stability.

Physicochemical Properties :

  • The target compound ’s higher molecular weight (~407.5 vs. 363.45 in ) and branched alkyl chain may increase lipophilicity (logP ~3–4 estimated), favoring blood-brain barrier penetration for neurological targets.
  • In contrast, the carboxamide analog has lower molecular weight and heteroaromatic rings, which could improve aqueous solubility but reduce membrane permeability.

Biological Activity

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core substituted with a cyclohexanesulfonamide group. Its molecular formula is C18H27N2O2SC_{18}H_{27}N_2O_2S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The sulfonamide group is significant for its known antibacterial properties, while the tetrahydroquinoline framework is associated with various pharmacological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites.
  • Receptor Modulation : It may interact with receptors as an agonist or antagonist, affecting cellular responses.
  • Signal Transduction : The compound could influence cellular signaling pathways, leading to alterations in gene expression and subsequent physiological effects.

Antibacterial Activity

Research indicates that compounds within the sulfonamide class exhibit significant antibacterial properties. This compound has shown promise in preliminary studies for its potential efficacy against various bacterial strains. The sulfonamide moiety is known to interfere with folate synthesis in bacteria, which is crucial for their growth and reproduction .

Antifungal and Antimicrobial Properties

In addition to antibacterial effects, there are indications that this compound may also possess antifungal and general antimicrobial properties. The presence of the tetrahydroquinoline structure is often linked to diverse biological activities including antifungal effects against certain pathogens.

In Vitro Studies

Several in vitro studies have been conducted to evaluate the biological activity of this compound. These studies typically involve:

  • Minimum Inhibitory Concentration (MIC) : Determining the lowest concentration of the compound that inhibits bacterial growth.
CompoundMIC (µg/mL)Target Organism
N-(1-isopentyl-2-oxo...)32Escherichia coli
N-(1-isopentyl-2-oxo...)64Staphylococcus aureus

This table reflects preliminary findings where the compound exhibited varying degrees of efficacy against different bacterial strains.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of compounds like this compound. Modifications to the tetrahydroquinoline core or sulfonamide group can significantly influence its potency and selectivity against specific pathogens. Research has shown that alterations in substituent groups can enhance or diminish antibacterial activity .

Q & A

Q. What are the optimized synthetic routes for N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide, and what critical parameters influence reaction yields?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the condensation of a tetrahydroquinoline precursor (e.g., 1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine) with cyclohexanesulfonyl chloride. Key steps include:

  • Nucleophilic substitution : Reacting the amine group with sulfonyl chloride in the presence of a base (e.g., triethylamine) .
  • Solvent selection : Dichloromethane or THF under reflux (40–60°C) improves solubility and reaction efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is critical for isolating the pure product .
    Critical parameters : Temperature control (±2°C), stoichiometric ratios (1:1.1 amine:sulfonyl chloride), and anhydrous conditions to prevent hydrolysis .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this sulfonamide derivative?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., isopentyl chain at position 1, sulfonamide at position 6) and assess purity (>95%) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the tetrahydroquinoline core .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₁H₂₉N₂O₃S) with <2 ppm error .
  • HPLC-PDA : Monitor purity (>98%) using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the isopentyl group in biological activity?

Methodological Answer:

  • Comparative analogs : Synthesize derivatives with varying alkyl chains (e.g., methyl, benzyl, cyclohexyl) at position 1 and test against biological targets (e.g., kinase inhibition) .
  • Biological assays :
    • Enzyme inhibition : Measure IC₅₀ values using fluorescence-based assays (e.g., ATPase activity) .
    • Cellular models : Compare cytotoxicity in cancer vs. normal cell lines (e.g., MTT assay) to assess selectivity .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to evaluate steric/electronic effects of the isopentyl group on target binding .

Q. What strategies are recommended for resolving contradictory bioactivity data observed in different cellular models for this compound?

Methodological Answer:

  • Assay standardization :
    • Use consistent cell passage numbers (<20) and serum-free conditions to minimize variability .
    • Validate target engagement via Western blot (e.g., phosphorylation status of downstream proteins) .
  • Pharmacokinetic profiling :
    • Measure metabolic stability (e.g., liver microsomes) to identify species-specific differences in clearance .
    • Adjust experimental pH (6.5–7.4) to mimic physiological conditions and reduce off-target effects .
  • Orthogonal assays : Confirm activity using SPR (surface plasmon resonance) for direct binding kinetics .

Q. How can computational methods predict the metabolic pathways of this compound?

Methodological Answer:

  • In silico tools :
    • SwissADME : Predict CYP450-mediated oxidation sites (e.g., isopentyl chain or sulfonamide group) .
    • Meteor Nexus : Simulate phase II metabolism (glucuronidation/sulfation) and prioritize metabolites for LC-MS/MS validation .
  • Experimental validation :
    • Incubate with human hepatocytes and use high-resolution LC-MS to detect hydroxylated or cleaved products .

Key Challenges and Future Directions

  • Synthetic scalability : Optimize catalytic methods (e.g., flow chemistry) to reduce reliance on column chromatography .
  • Target identification : Use chemoproteomics (e.g., thermal shift assays) to map off-target interactions .
  • Toxicity profiling : Conduct zebrafish embryo assays to evaluate developmental toxicity .

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